molecular formula C18H22N2O5 B2780816 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-59-3

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2780816
CAS RN: 1418113-59-3
M. Wt: 346.383
InChI Key: MULLZAJRBDDYAA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin S , a lysosomal cysteine protease found in all nucleated cells . It plays a key role in the degradation of proteins and has been implicated in various pathological conditions, including inflammatory diseases and cancer .

Mode of Action

It is believed to interact with cathepsin s, potentially inhibiting its protease activity . This could result in the disruption of protein degradation pathways, affecting cellular processes that rely on these pathways .

Biochemical Pathways

The compound’s interaction with Cathepsin S may affect various biochemical pathways. As Cathepsin S is involved in the degradation of proteins, its inhibition could disrupt these pathways, leading to an accumulation of undegraded proteins . The downstream effects of this disruption could vary depending on the specific proteins affected and the cellular context .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific context in which it is used. Given its potential role as a Cathepsin S inhibitor, it could have effects such as reducing inflammation or slowing the growth of cancer cells . More research is needed to fully understand these effects .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target .

properties

IUPAC Name

5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLZAJRBDDYAA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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